molecular formula C16H16N4OS B2602646 (2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2060320-22-9

(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2602646
CAS No.: 2060320-22-9
M. Wt: 312.39
InChI Key: MGOQAXDWFVUMOL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine and a pyrimidine ring, given the presence of these structures in its name . Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones and oxazinones, synthesized using similar structural frameworks, have shown good antibacterial and antifungal activities. These compounds were synthesized from citrazinic acid and further modified through various chemical reactions, showcasing their potential as antimicrobial agents (Hossan et al., 2012).

Novel Synthesis Methods

Studies on the synthesis of novel derivatives involving pyrimidinone and related frameworks have been conducted, leading to the discovery of compounds with potential medicinal applications. For instance, novel synthesis pathways have been developed for creating 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the versatility of these chemical structures in synthesizing complex molecules (Mitsumoto & Nitta, 2004).

Chemical Property Studies

The molecular structures of certain compounds have been analyzed using techniques such as X-ray diffraction and density functional theory (DFT), providing insights into their physicochemical properties and potential applications in various fields. For example, the study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds has revealed information on their crystal structures and molecular properties (Huang et al., 2021).

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-22-15-11(3-2-6-18-15)16(21)20-10-4-5-14(20)12-8-17-9-19-13(12)7-10/h2-3,6,8-10,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOQAXDWFVUMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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